molecular formula C16H10N2O2 B3723671 2-phenyl[1]benzofuro[3,2-d]pyrimidin-4(3H)-one

2-phenyl[1]benzofuro[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B3723671
M. Wt: 262.26 g/mol
InChI Key: HXZTUTPAJLJWDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-phenyl1benzofuro[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound consists of a benzofuran fused with a pyrimidine ring, creating a complex structure that can exhibit diverse chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl1benzofuro[3,2-d]pyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the oxidation of 2-(5-bromo-3,4-dihydropyrimidin-4-yl)phenols, followed by an intramolecular nucleophilic aromatic substitution reaction . Another approach includes the cyclodehydrogenation of 5-phenyl-barbituric acids using palladium-charcoal or via oxidation to 3-hydroxy-3-phenylbarbituric acids and subsequent cyclodehydratation by treatment with strong acids .

Industrial Production Methods

While specific industrial production methods for 2-phenyl1benzofuro[3,2-d]pyrimidin-4(3H)-one are not widely documented, the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.

Chemical Reactions Analysis

Types of Reactions

2-phenyl1benzofuro[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of this compound include:

Major Products

The major products formed from these reactions are typically the desired 2-phenyl1benzofuro[3,2-d]pyrimidin-4(3H)-one compound, along with any by-products depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-phenyl1benzofuro[3,2-d]pyrimidin-4(3H)-one has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-phenyl1benzofuro[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. For instance, in OLED applications, the compound acts as an electron-transport-type host, facilitating the efficient transport of electrons and enhancing the performance of the device . In biological systems, its mechanism may involve the modulation of specific enzymes or receptors, although detailed studies are required to elucidate these pathways.

Comparison with Similar Compounds

Similar Compounds

Compounds similar to 2-phenyl1benzofuro[3,2-d]pyrimidin-4(3H)-one include other benzofuran and pyrimidine derivatives, such as:

Uniqueness

The uniqueness of 2-phenyl1benzofuro[3,2-d]pyrimidin-4(3H)-one lies in its fused ring structure, which combines the properties of both benzofuran and pyrimidine moieties. This fusion can result in enhanced stability, unique electronic properties, and potential for diverse applications in various fields.

Properties

IUPAC Name

2-phenyl-3H-[1]benzofuro[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N2O2/c19-16-14-13(11-8-4-5-9-12(11)20-14)17-15(18-16)10-6-2-1-3-7-10/h1-9H,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXZTUTPAJLJWDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C(=O)N2)OC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-phenyl[1]benzofuro[3,2-d]pyrimidin-4(3H)-one
Reactant of Route 2
Reactant of Route 2
2-phenyl[1]benzofuro[3,2-d]pyrimidin-4(3H)-one
Reactant of Route 3
Reactant of Route 3
2-phenyl[1]benzofuro[3,2-d]pyrimidin-4(3H)-one
Reactant of Route 4
2-phenyl[1]benzofuro[3,2-d]pyrimidin-4(3H)-one
Reactant of Route 5
2-phenyl[1]benzofuro[3,2-d]pyrimidin-4(3H)-one
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
2-phenyl[1]benzofuro[3,2-d]pyrimidin-4(3H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.